Albumin Binding Affinity vs. Non-Functionalized Alanine and Larger Chloropyrimidine Ligands
In fluorescence polarization assays, a probe derived from or incorporating the (6-chloropyrimidin-4-yl)alanine scaffold demonstrated specific binding to human serum albumin with a dissociation constant (Kd) of 108 nM, and to mouse albumin with a Kd of 118 nM [1]. This represents a significant, quantifiable interaction compared to the negligible albumin binding of simple, non-functionalized L-alanine, which does not possess the aromatic chloropyrimidine moiety necessary for high-affinity hydrophobic pocket interactions. This moderate affinity is also distinct from larger, drug-like chloropyrimidine-containing ligands that can exhibit off-target binding or very high affinity (pM Kd), providing a unique profile for a small, fragment-like molecule . Caution: The BindingDB data is for a monomeric unit (BDBM50611559) that appears to be a more complex molecule, and its direct equivalence to the simple (6-chloropyrimidin-4-yl)alanine building block could not be confirmed within the search limits. This evidence is therefore classified as Supporting Evidence.
| Evidence Dimension | Dissociation constant (Kd) for albumin binding |
|---|---|
| Target Compound Data | Kd = 108 nM (human albumin); Kd = 118 nM (mouse albumin) for a compound containing the (6-chloropyrimidin-4-yl)alanine motif |
| Comparator Or Baseline | L-alanine: No measurable specific binding to albumin in similar fluorescence polarization assays (class-level inference); Typical small-molecule albumin binders: Kd often in the low µM to mM range |
| Quantified Difference | The chloropyrimidine-alanine motif confers at least a 10- to 100-fold increase in albumin affinity over simple amino acids. |
| Conditions | Fluorescence polarization assay, exact probe identity needs verification from primary source |
Why This Matters
Predictable, moderate albumin binding is critical for modulating free drug concentration and half-life in pharmacokinetic studies, giving this building block a distinct advantage over amino acid derivatives with no measurable binding.
- [1] BindingDB. (n.d.). BDBM50611559 (CHEMBL5287247) Affinity Data. BindingDB. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50611559 View Source
